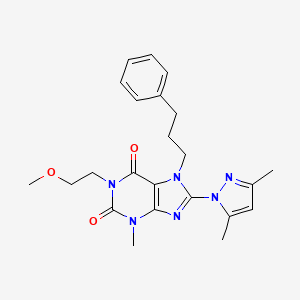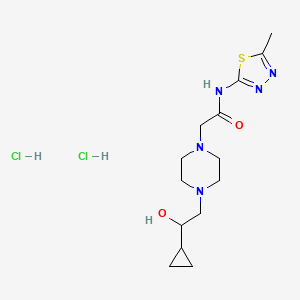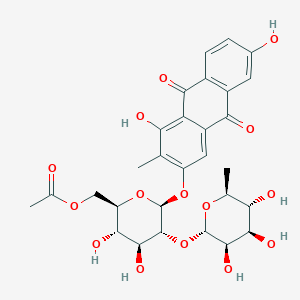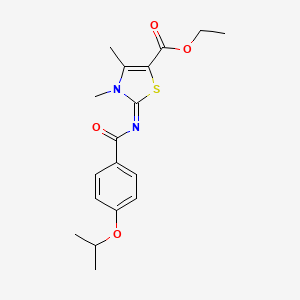
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research on derivatives of purine-2,6-dione, such as 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, has demonstrated significant analgesic and anti-inflammatory activities. These compounds were tested in vivo, showing enhanced activity compared to reference drugs, with some derivatives inhibiting phosphodiesterase activity, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anticancer Activities
A study on pyrano[2,3-f]chromene-4,8-dione derivatives revealed potential anticancer properties. These derivatives, designed and synthesized from phloroglucinol, showed significant anticancer activities against various human cancer cell lines. One particular derivative exhibited the best anticancer activities with low IC50 values across different cancer cell lines, indicating the potential of these compounds as anticancer agents (Hongshuang et al., 2017).
Optoelectronic and Charge Transport Properties
The exploration of Pechmann dyes, including derivatives of the initial compound, for potential use as efficient materials in organic light-emitting diodes (OLEDs) showcases their significant optoelectronic and charge transport properties. These properties are crucial for the development of new OLED materials, with studies indicating certain derivatives as preferable p-type materials due to their favorable reorganization energy and charge transport nature (Wazzan & Irfan, 2019).
Chemosensory Applications
Research into the development of highly selective chemosensors for chromium(III) estimation in aqueous environments highlights the versatility of these compounds. A novel antipyrine Schiff's base derivative demonstrated a unique sensing ability for Cr3+ ions, changing color upon interaction. This property was applied to create test paper strips and solid-supported silica for real sample analysis, showcasing the compound's practical applications in environmental monitoring (Raju et al., 2019).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16-15-17(2)29(25-16)22-24-20-19(21(30)28(13-14-32-4)23(31)26(20)3)27(22)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,15H,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEFWDPFYYVVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)


![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)
![Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2994441.png)
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate](/img/structure/B2994442.png)
![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)
![3,4-difluoro-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2994447.png)

![Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2994449.png)


![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)